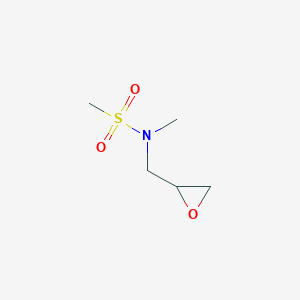![molecular formula C26H33FNNaO5 B13386593 (3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt](/img/structure/B13386593.png)
(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerivastatin sodium is a synthetic member of the statin class of drugs, which are used to lower cholesterol levels and prevent cardiovascular diseases. It was marketed under the brand names Baycol and Lipobay by Bayer A.G. in the late 1990s. it was voluntarily withdrawn from the market in 2001 due to reports of fatal rhabdomyolysis, a severe muscle-damaging condition .
準備方法
Cerivastatin sodium is synthesized through a series of chemical reactions involving the formation of a pyridine derivative. The synthetic route typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of Functional Groups: Various functional groups, including fluorophenyl, isopropyl, and methoxymethyl groups, are introduced to the pyridine ring.
Formation of the Dihydroxyheptanoic Acid Side Chain: This side chain is synthesized and attached to the pyridine ring.
Conversion to Sodium Salt: The final product, cerivastatin, is converted to its sodium salt form to enhance its stability and solubility
化学反応の分析
Cerivastatin sodium undergoes several types of chemical reactions, including:
Oxidation: Cerivastatin sodium can undergo oxidative biotransformation, primarily catalyzed by cytochrome P450 enzymes (CYP2C8 and CYP3A4).
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Various substitution reactions can be performed to modify the functional groups on the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are active metabolites that retain the ability to inhibit HMG-CoA reductase .
科学的研究の応用
Chemistry: It serves as a model compound for studying the synthesis and reactivity of statins.
Biology: Research has focused on its effects on cellular cholesterol metabolism and its interactions with cellular receptors.
Medicine: Cerivastatin sodium was used to treat hypercholesterolemia and mixed dyslipidemia.
作用機序
Cerivastatin sodium exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the hepatic enzyme responsible for converting HMG-CoA to mevalonate. This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of LDL receptors, and increased uptake of LDL cholesterol from the circulation. The end result is a significant reduction in plasma cholesterol levels .
類似化合物との比較
Cerivastatin sodium is compared with other statins such as atorvastatin, fluvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin. While all these compounds inhibit HMG-CoA reductase, cerivastatin sodium was found to be the most potent inhibitor with an inhibitory constant of 0.5 μg/L. its high potency also contributed to a higher incidence of adverse effects, particularly rhabdomyolysis .
Similar compounds include:
- Atorvastatin
- Fluvastatin
- Lovastatin
- Pitavastatin
- Pravastatin
- Rosuvastatin
- Simvastatin
Cerivastatin sodium’s unique combination of high potency and adverse effect profile distinguishes it from other statins .
特性
IUPAC Name |
sodium;7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUADMRJQVPIAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FNNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)


![(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B13386552.png)
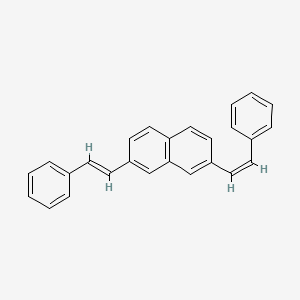
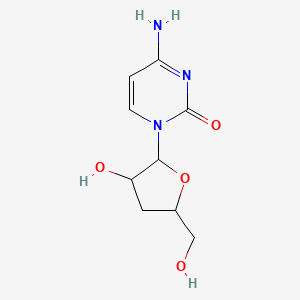
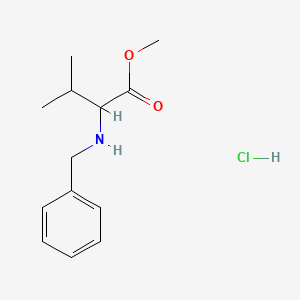
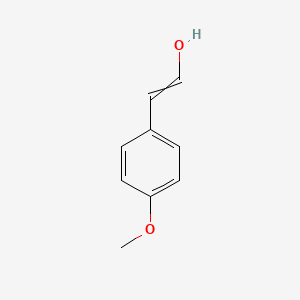

![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)
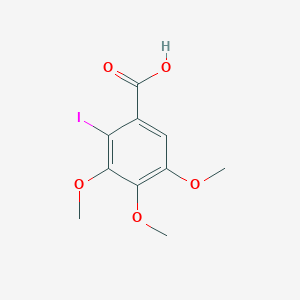
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)
